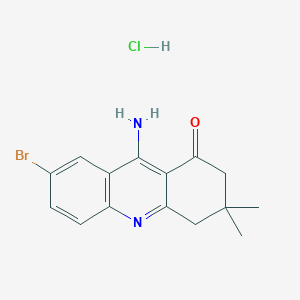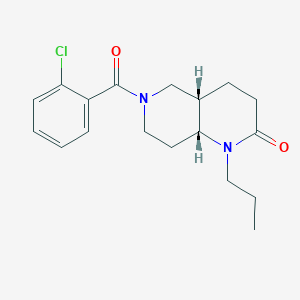![molecular formula C19H26N2O2 B5418183 1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5418183.png)
1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one, also known as ABDP, is a chemical compound that has been extensively studied in scientific research. ABDP is a piperidine derivative that has shown potential in various applications, including as a tool for studying protein-protein interactions and as a potential therapeutic agent for various diseases.
Mechanism of Action
1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one is believed to act as a competitive inhibitor of protein-protein interactions. It binds to specific sites on proteins, preventing other proteins from binding to those sites. This allows researchers to study the specific interactions between proteins and the effects of disrupting those interactions.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to be stable in a variety of biological environments, making it a useful tool for studying protein-protein interactions in living systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one in lab experiments is its specificity for certain protein-protein interactions. This allows researchers to study specific interactions in isolation, without interference from other proteins. However, this compound is not effective in all protein-protein interaction studies, and its use may be limited by the availability of suitable protein targets.
Future Directions
There are several potential future directions for research involving 1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one. One area of interest is the development of more specific and potent inhibitors of protein-protein interactions. Another area of interest is the use of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Finally, this compound may be useful in the development of new diagnostic tools for detecting protein-protein interactions in living systems.
Synthesis Methods
The synthesis of 1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one involves the reaction of piperidine with 4-(allyloxy)benzyl chloride, followed by the addition of pyrrolidin-2-one. The reaction yields this compound as a white crystalline powder, which can be purified through recrystallization.
Scientific Research Applications
1-{1-[4-(allyloxy)benzyl]piperidin-4-yl}pyrrolidin-2-one has been widely used in scientific research as a tool for studying protein-protein interactions. It has been shown to bind to specific sites on proteins, allowing researchers to study the interactions between proteins in vitro. This compound has also been used in the development of fluorescence-based sensors for detecting protein-protein interactions in live cells.
properties
IUPAC Name |
1-[1-[(4-prop-2-enoxyphenyl)methyl]piperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-14-23-18-7-5-16(6-8-18)15-20-12-9-17(10-13-20)21-11-3-4-19(21)22/h2,5-8,17H,1,3-4,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXHLDFFVIQRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylphenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5418104.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5418107.png)
![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-5-{[2-(methylthio)phenoxy]methyl}isoxazole-3-carboxamide](/img/structure/B5418116.png)
![N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}-3-phenylpropanamide](/img/structure/B5418129.png)
![6-[2-(3-nitrophenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5418134.png)

![7-(2,3-dichlorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5418145.png)
![7-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5418152.png)
![1-(3,5-dimethylphenyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5418154.png)


![N-[2-(2-chlorophenoxy)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5418179.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5418181.png)
![ethyl 1-[2-(3-isopropylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5418187.png)